The Chemical Properties and Synthetic Applications of 4-tert-Butylbenzenesulfinic Acid Sodium Salt: A Technical Guide
The Chemical Properties and Synthetic Applications of 4-tert-Butylbenzenesulfinic Acid Sodium Salt: A Technical Guide
Executive Summary
As organic synthesis shifts toward more stable, modular, and greener reagents, sulfinate salts have emerged as powerful alternatives to traditional organometallic nucleophiles. 4-tert-Butylbenzenesulfinic acid sodium salt (CAS: 65946-84-1) is a highly versatile reagent characterized by its unique balance of nucleophilicity and steric bulk.
From the perspective of an application scientist, the strategic value of this compound lies in its tert-butyl moiety. This group serves a dual purpose: it enhances the lipophilicity of the sulfinate, dramatically improving its solubility in polar aprotic solvents (like DMF) without the need for phase-transfer catalysts, and it acts as an exceptional kinetic "stopper" in supramolecular chemistry. This guide dissects the physicochemical properties, mechanistic pathways, and self-validating experimental protocols for deploying this reagent in advanced organic synthesis.
Physicochemical Properties & Structural Analysis
Understanding the baseline properties of 4-tert-butylbenzenesulfinic acid sodium salt is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Impact on Synthesis |
| CAS Number | 65946-84-1 | Unique identifier for procurement and regulatory compliance. |
| Molecular Formula | C₁₀H₁₃NaO₂S | Dictates stoichiometric calculations (MW: 220.26 g/mol ). |
| Structural Feature | Bulky para-tert-butyl group | Provides steric hindrance; prevents dethreading in rotaxanes. |
| Physical State | White to off-white solid | Easy to weigh, highly stable under ambient storage conditions. |
| Solubility Profile | Soluble in H₂O, DMF, DMSO | Allows for homogeneous reactions in polar aprotic environments. |
Mechanistic Applications in Advanced Organic Synthesis
The utility of 4-tert-butylbenzenesulfinic acid sodium salt spans three distinct domains of modern chemistry. Below is an analysis of the causality behind its performance in each area.
Metal-Free Diaryl Sulfone Synthesis
Transition-metal-catalyzed sulfonylation often suffers from catalyst poisoning by sulfur species. To circumvent this, hypervalent iodine(III) reagents can be utilized. As demonstrated by, the reaction between sulfinate salts and diaryliodonium salts proceeds via a metal-free pathway.
Causality: The reaction is driven by the highly electrophilic nature of the iodine(III) center. The sulfinate anion undergoes a ligand exchange with the diaryliodonium salt. Subsequent reductive elimination forms the robust C-S bond, extruding an aryl iodide byproduct. This avoids toxic transition metals entirely and provides exceptional chemoselectivity, tolerating sensitive functional groups that would otherwise degrade under Pd-catalyzed conditions.
Metal-free synthesis of diaryl sulfones via diaryliodonium salts.
Palladium-Catalyzed Desulfinylative Cross-Coupling
Heteroaromatic and bulky boronic acids are notoriously unstable, prone to protodeboronation under standard Suzuki-Miyaura conditions. Research by elucidated that sulfinate salts can act as highly stable, bench-ready alternatives for biaryl synthesis.
Causality: The mechanism relies on the extrusion of sulfur dioxide (SO₂). After oxidative addition of the aryl bromide to Pd(0), transmetalation with the sulfinate salt yields a Pd(II) aryl sulfinate complex. The extrusion of SO₂ is highly endothermic, which is why this specific reaction requires elevated temperatures (up to 185 °C). If the temperature is too low, the cycle stalls at the Pd(II) intermediate, preventing the final reductive elimination that forms the biaryl product.
Catalytic cycle of Pd-mediated desulfinylative cross-coupling using sulfinate salts.
Supramolecular End-Capping for Rotaxanes
Pioneering work by utilized 4-tert-butylbenzenesulfinic acid sodium salt to synthesize mechanically interlocked molecules (rotaxanes).
Causality: Rotaxane synthesis relies on non-covalent templating (e.g., hydrogen bonding between a crown ether and an ammonium axle). Strong bases or radical initiators disrupt these delicate networks. Sodium 4-tert-butylbenzenesulfinate undergoes conjugate addition to α,β-unsaturated esters under mildly acidic conditions (acetic acid). The acid protonates the salt to its active sulfinic acid form without breaking the pseudorotaxane's hydrogen bonds. Simultaneously, the bulky tert-butyl group acts as an impenetrable physical barrier, permanently trapping the macrocycle on the axle.
Synthesis of [2]rotaxanes via acidic conjugate addition of sulfinate stoppers.
Table 2: Comparative Application Metrics
| Application | Reagent Partner | Catalyst / Conditions | Key Mechanistic Advantage |
| Diaryl Sulfone Synthesis | Diaryliodonium salts | Metal-free, 90 °C | High chemoselectivity; circumvents transition metal poisoning. |
| Biaryl Cross-Coupling | Aryl bromides | PdCl₂/dppf, 185 °C | Replaces unstable boronic acids; highly stable to long-term storage. |
| Rotaxane End-Capping | Pseudorotaxanes | AcOH, Room Temp | Mild acidic conditions preserve delicate supramolecular H-bonding. |
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate physical checkpoints that allow the chemist to verify the reaction trajectory before proceeding to isolation.
Protocol 1: Metal-Free Synthesis of 1-(4-tert-Butylphenylsulfonyl)benzene
Adapted from Umierski & Manolikakes.
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Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add diphenyliodonium triflate (0.50 mmol, 215.1 mg) and 4-tert-butylbenzenesulfinic acid sodium salt (0.55 mmol, 165.3 mg).
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Solvent Addition: Add 1.0 mL of anhydrous DMF. Purge the vial with Argon for 2 minutes to prevent oxidative side reactions.
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Heating: Seal the vial and heat to 90 °C for 24 hours.
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Self-Validating Checkpoint: The mixture will initially appear as a heterogeneous suspension. As the temperature reaches 90 °C and the ligand exchange initiates, the suspension should transition into a clear, homogeneous solution.
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Monitoring: Perform TLC (Cyclohexane:EtOAc 4:1). The disappearance of the highly UV-active iodonium salt indicates completion.
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Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (Cyclohexane:EtOAc 20:1 → 4:1) to yield the product as a white solid (~54% yield).
Protocol 2: Pd-Catalyzed Desulfinylative Cross-Coupling
Adapted from Ortgies.
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Catalyst Activation: In a sealed tube, combine PdCl₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ (0.75 mmol).
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Reagent Loading: Add 4-bromobenzotrifluoride (0.5 mmol) and sodium 4-tert-butylbenzenesulfinate (2.0 mmol, 440 mg). Note the 4-fold excess of the sulfinate, which is required to drive the equilibrium of the transmetalation step.
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Reaction: Suspend the mixture in DMF (4 mL) and heat rigorously to 185 °C for 20 hours.
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Self-Validating Checkpoint: At approximately 150–160 °C, you should observe the evolution of SO₂ gas (bubbling). If no gas evolution is observed, the Pd(0) catalyst may have deactivated, or the thermal threshold for desulfinylation has not been met.
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Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc.
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Purification: Concentrate the filtrate and purify by column chromatography (hexanes) to isolate the biaryl product (~80% yield).
References
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Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188-191. URL:[Link]
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Ortgies, D. H. (2013). Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides. Synthesis, 45(5), 694-702. URL:[Link]
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Takata, T., Kawasaki, H., Asai, S., Furusho, Y., & Kihara, N. (1999). Conjugate Addition-Approach to End-Capping of Pseudorotaxanes for Rotaxane Synthesis. Chemistry Letters, 28(3), 223-224. URL:[Link]
